N-(Benzoyloxy)-4-methoxybenzamide
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Overview
Description
N-(Benzoyloxy)-4-methoxybenzamide is an organic compound that features both benzoyloxy and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Benzoyloxy)-4-methoxybenzamide can be synthesized through a multi-step process involving the formation of an N–O bond. One common method involves the oxidation of amines with benzoyl peroxide. The reaction typically requires a significant amount of water and a base such as cesium carbonate to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(Benzoyloxy)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxamic acids, and substituted benzamides .
Scientific Research Applications
N-(Benzoyloxy)-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-4-methoxybenzamide involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The compound can act as a precursor to hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include metal ion chelation and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the N–O bond and serve as intermediates in the synthesis of amines and hydroxamic acids.
Hydroxamic Acids: Known for their metal ion chelation properties and biological activities.
Benzamides: Structurally similar compounds with various functional groups attached to the benzamide core.
Uniqueness
N-(Benzoyloxy)-4-methoxybenzamide is unique due to its combination of benzoyloxy and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Properties
CAS No. |
59101-32-5 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(4-methoxybenzoyl)amino] benzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-13-9-7-11(8-10-13)14(17)16-20-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
InChI Key |
XRKYYOZNKFGEDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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